Cefminox sodium hydrate

概要

説明

Cefminox sodium hydrate is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is approved for use in Japan and is known for its broad-spectrum bactericidal activity .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium hydrate involves the condensation reaction of 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid with D-cysteine hydrochloride. This reaction is carried out in water with the pH adjusted to 6.0-7.0 using sodium bicarbonate. The reaction products are then purified using a nonpolar macroporous resin X5 chromatography column, followed by recrystallization in ethanol-aqueous solution or anhydrous alcohol .

Industrial Production Methods: For industrial production, the process involves dispersing the compound in a specific organic solvent, adding sodium methoxide, and then replacing the solvent with ethyl acetate. The condensation reaction is carried out, and the anhydrous cefminox sodium is transformed into cefminox sodium heptahydrate crystal in the presence of water .

化学反応の分析

Types of Reactions: Cefminox sodium hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学的研究の応用

Cefminox sodium hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying cephalosporin antibiotics.

Biology: It is used in microbiological studies to understand bacterial resistance mechanisms.

Medicine: It is used in clinical research to develop new antibiotics and study their efficacy against various bacterial infections.

Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations.

作用機序

Cefminox sodium hydrate exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the formation of cross-links between peptidoglycan chains, leading to a weakened cell wall structure. This makes the bacterium susceptible to osmotic pressure, ultimately causing cell lysis and death .

類似化合物との比較

Cefotetan: Another second-generation cephalosporin with similar antibacterial activity.

Cefoxitin: Known for its effectiveness against anaerobic bacteria.

Cefmetazole: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness: Cefminox sodium hydrate is unique due to its stability against beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics. This stability enhances its effectiveness against beta-lactamase-producing bacterial strains, broadening its spectrum of activity .

生物活性

Cefminox sodium hydrate is a semi-synthetic, broad-spectrum cephalosporin antibiotic primarily effective against a variety of Gram-positive and Gram-negative bacteria, including anaerobes. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Cefminox sodium functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death due to compromised cell wall integrity. Notably, cefminox is resistant to many β-lactamases, enzymes produced by bacteria that confer resistance to other β-lactam antibiotics .

Spectrum of Activity

Cefminox sodium demonstrates a broad spectrum of activity against various pathogens:

- Gram-Positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-Negative Bacteria : Targets Escherichia coli, Klebsiella spp., and other Enterobacteriaceae.

- Anaerobic Bacteria : Particularly potent against Bacteroides and Clostridium species .

Minimum Inhibitory Concentrations (MIC)

The efficacy of cefminox sodium can be quantified through its MIC values against various bacterial strains, as shown in the following table:

| Bacteria | MIC (µg/mL) |

|---|---|

| Bacteroides distasonis | ≤0.06 - 256 |

| Clostridium difficile | 2 - 4 |

| Escherichia coli | 0.125 - 16 |

| Prevotella intermedia | 0.5 - 16 |

| Pseudomonas aeruginosa | 256 |

This table illustrates the varying susceptibility of different bacteria to cefminox sodium, highlighting its potential use in treating infections caused by these organisms .

Clinical Applications

Cefminox sodium is indicated for the treatment of a range of infections, including:

- Respiratory Infections : Such as pneumonia and bronchitis.

- Urinary Tract Infections : Including cystitis and pyelonephritis.

- Intra-abdominal Infections : Such as peritonitis and cholecystitis.

- Pelvic Infections : Including pelvic inflammatory disease .

Case Study 1: Eustachian Tube Dysfunction

In a clinical case involving a 72-year-old female patient with Eustachian tube dysfunction, cefminox sodium was administered (2 g/day for three days). Despite initial worsening symptoms, follow-up indicated significant improvement in inflammation markers and symptom resolution after two weeks .

Case Study 2: Nonalcoholic Fatty Liver Disease (NAFLD)

A recent study evaluated cefminox sodium's effects on high-fat high-sugar diet-induced NAFLD in mice. Treatment with cefminox significantly reduced liver weight and fatty accumulation by modulating lipid metabolism pathways. Specifically, it inhibited fatty acid synthesis while promoting fatty acid oxidation in hepatic cells .

Safety Profile

A postmarketing surveillance study reported an incidence of side effects at 1.76%, with hepatic effects being the most common. The safety profile indicates that cefminox sodium is generally well-tolerated, but caution is advised in patients with pre-existing liver conditions or those receiving concurrent medications that may interact with cefminox .

特性

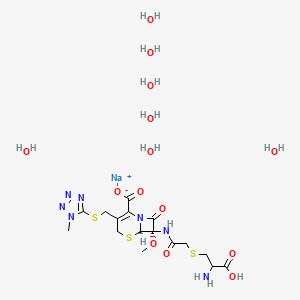

IUPAC Name |

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14-,16+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJKKRQPRMHOX-IJARWDBPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N7NaO14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647835 | |

| Record name | Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88641-36-5 | |

| Record name | Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。